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Compound of Interest

Compound Name: 2-Pyridylethylmercaptan

Cat. No.: B013859 Get Quote

Introduction

2-Pyridylethylmercaptan, also known as 2-(2-mercaptoethyl)pyridine, is a chemical

compound with the formula C₇H₉NS. It incorporates a pyridine ring, an ethyl linker, and a

terminal thiol (mercaptan) group. This combination of functional groups makes it of interest to

researchers in various fields, including coordination chemistry, materials science, and drug

development. Spectroscopic analysis is crucial for confirming the structure and purity of this

compound. This guide provides a detailed overview of the expected Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-
Pyridylethylmercaptan.

Note on Data Availability: Publicly available, experimentally verified spectroscopic data for 2-
Pyridylethylmercaptan (CAS No. 2044-28-2) is limited. The data presented in this guide is

therefore based on predictive models and analysis of structurally related compounds. These

predictions offer a reliable reference for researchers working with this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

Predicted ¹H NMR Data
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The proton NMR spectrum of 2-Pyridylethylmercaptan is expected to show distinct signals for

the protons on the pyridine ring and the ethyl chain.

Proton Assignment
Predicted Chemical

Shift (ppm)
Multiplicity

Coupling Constants

(Hz)

H-6 (Pyridine) ~8.5 Doublet (d) J ≈ 5

H-4 (Pyridine) ~7.6 Triplet of doublets (td) J ≈ 7.7, 1.8

H-3 (Pyridine) ~7.2 Doublet (d) J ≈ 7.8

H-5 (Pyridine) ~7.1 Triplet (t) J ≈ 6.5

-CH₂- (alpha to Py) ~3.1 Triplet (t) J ≈ 7

-CH₂- (alpha to SH) ~2.8 Quartet (q) J ≈ 7, 8

-SH ~1.6 Triplet (t) J ≈ 8

Predictions are based on standard chemical shift values and data from analogous structures

like 2-vinylpyridine and ethanethiol.[1]

Predicted ¹³C NMR Data
The carbon NMR spectrum will provide information on the different carbon environments within

the molecule.

Carbon Assignment Predicted Chemical Shift (ppm)

C-2 (Pyridine, attached to ethyl) ~160

C-6 (Pyridine) ~149

C-4 (Pyridine) ~136

C-5 (Pyridine) ~123

C-3 (Pyridine) ~121

-CH₂- (alpha to Py) ~38

-CH₂- (alpha to SH) ~25
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Predictions are based on established substituent effects on the pyridine ring and typical shifts

for alkyl thiols.[2][3][4]

Experimental Protocol (NMR)
Sample Preparation: Dissolve approximately 5-10 mg of 2-Pyridylethylmercaptan in 0.5-0.7

mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

Data Acquisition:

For ¹H NMR, acquire the spectrum using a standard pulse program.

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for each carbon.

Referencing: Chemical shifts are referenced to the residual solvent peak or an internal

standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting

their characteristic vibrational frequencies.

Predicted Characteristic IR Absorption Bands
Vibrational Mode Functional Group

Predicted

Wavenumber (cm⁻¹)
Intensity

C-H stretch (aromatic) Pyridine Ring 3100 - 3000 Medium-Weak

C-H stretch (aliphatic) -CH₂- 2960 - 2850 Medium

S-H stretch Thiol (-SH) 2600 - 2550 Weak

C=N, C=C stretch Pyridine Ring 1600 - 1430 Medium-Strong

C-H bend (aliphatic) -CH₂- 1470 - 1430 Medium

C-S stretch Thioether linkage 800 - 600 Weak-Medium
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These predictions are based on well-established IR correlation tables and spectral data for

pyridine and thiol-containing compounds.[5][6][7][8][9]

Experimental Protocol (IR)
Sample Preparation:

Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

Attenuated Total Reflectance (ATR): Place a drop of the sample directly onto the ATR

crystal.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹. A

background spectrum of the clean salt plates or ATR crystal should be taken first and

subtracted from the sample spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification.

Predicted Mass Spectrum Data
Molecular Weight: 139.22 g/mol

Molecular Ion [M]⁺•: m/z = 139

Predicted Major Fragmentation Pathways
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m/z Value Proposed Fragment Ion Fragmentation Pathway

139 [C₇H₉NS]⁺• Molecular Ion

106 [C₇H₈N]⁺ Loss of •SH radical

93 [C₅H₄NCH₂]⁺ Benzylic-type cleavage

92 [C₅H₄NCH]⁺•
Loss of ethyl radical, followed

by rearrangement

78 [C₅H₄N]⁺
Loss of the entire ethylthiol

side chain

Fragmentation patterns are predicted based on the stability of carbocations and radical ions,

with common pathways observed for pyridine and thiol compounds.[10][11][12][13][14][15]

Experimental Protocol (MS)
Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or

acetonitrile) into the mass spectrometer via direct infusion or coupled with a chromatographic

method like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for GC-

MS or Electrospray Ionization (ESI) for LC-MS.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).

Detection: The abundance of each ion is recorded to generate the mass spectrum.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

a chemical compound like 2-Pyridylethylmercaptan.
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General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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